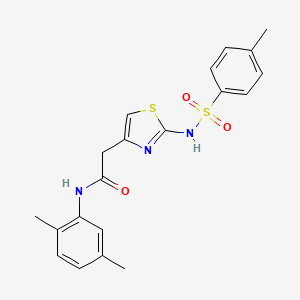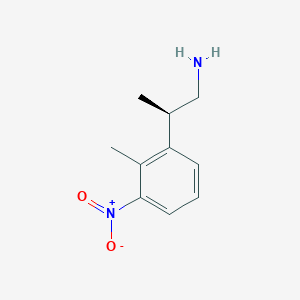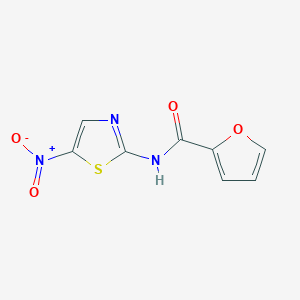
N-(2,3-dimethylphenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance (solid, liquid, color, etc.) and any notable properties .
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-(2,3-dimethylphenyl)-2-nitrobenzamide and its derivatives have been synthesized and evaluated for their anticonvulsant properties. Studies show that some derivatives, particularly N-(2,6-dimethylphenyl)-4-nitrobenzamide, exhibited significant efficacy in the maximal electroshock-induced seizure (MES) test in mice (Bailleux et al., 1995).
Chemical Synthesis and Structural Analysis
This compound has been involved in various chemical syntheses and structural analyses. For example, its derivatives have been used in the synthesis and Heck cyclization of syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline (Skladchikov et al., 2013). Additionally, it has been used in a one-pot synthesis method for preparing 2-substituted quinazolin-4(3H)-ones (Romero et al., 2013).
Spectroscopic and Structural Characterization
The spectroscopic and structural characterization of certain p-nitrobenzamide compounds, including derivatives of N-(2,3-dimethylphenyl)-2-nitrobenzamide, has been conducted. This includes studies using techniques such as NMR, IR, and X-ray diffraction, providing insights into their molecular geometries and vibrational frequencies (Arslan et al., 2015).
Antibacterial Activity
Some studies have explored the antibacterial activity of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide derivatives. These studies indicate that these complexes may have a higher antibacterial efficacy compared to certain thiourea derivative ligands (Saeed et al., 2010).
Solubility and Solvation Studies
The solubility of p-nitrobenzamide, a close relative of N-(2,3-dimethylphenyl)-2-nitrobenzamide, has been extensively studied in various solvents. These studies provide valuable information about its physical properties and solvation behavior, which can be crucial for its applications in pharmaceutical and chemical industries (Yuan et al., 2019).
Antiarrhythmic Activity
Additionally, derivatives of N-(2,3-dimethylphenyl)-2-nitrobenzamide have been synthesized with a focus on their potential antiarrhythmic activity. These compounds have shown promising results, with some being selected for further pharmacological and toxicological studies (Likhosherstov et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-5-8-13(11(10)2)16-15(18)12-7-3-4-9-14(12)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWVERJFVNTIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(6-methoxy-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620106.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2620108.png)
![1-allyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2620110.png)


![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2620114.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2620117.png)



![5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620123.png)
![methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate](/img/structure/B2620125.png)
